molecular formula C20H19FN2O3 B2965104 (4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 879070-19-6

(4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No. B2965104
CAS RN: 879070-19-6
M. Wt: 354.381
InChI Key: IMGCEKKRBBLSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone” is a chemical compound. It has been studied in the context of its structure-activity relationship .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR, IR, and HRMS spectra . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.

Scientific Research Applications

Inhibitor of Human Equilibrative Nucleoside Transporters

This compound has been studied as an inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies. These studies aim to understand the relationship between the structure of a molecule and its biological activity .

Use in Cell Surface Biotinylation and Internalization Assay

The compound has been used in cell surface biotinylation and internalization assays. These assays are used to study the expression and internalization of proteins .

Novel Psychoactive Substance

The compound is also known as 4-F-PBP and is a novel psychoactive substance. It belongs to the class of synthetic opioids.

Use in Drug Discovery

The compound has potential use in drug discovery, particularly in the development of new inhibitors for ENTs .

Use in Pharmacology Research

The compound has been used in pharmacology research, particularly in the study of ENTs and their role in various biological processes .

Mechanism of Action

Target of Action

The primary targets of (4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

(4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. This can have downstream effects on various cellular processes, including cell proliferation and apoptosis .

Result of Action

The molecular and cellular effects of (4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone’s action include the inhibition of nucleoside transport, which can affect nucleotide synthesis and adenosine function. This can lead to changes in cell proliferation and apoptosis .

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-25-17-8-4-5-14-13-18(26-19(14)17)20(24)23-11-9-22(10-12-23)16-7-3-2-6-15(16)21/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGCEKKRBBLSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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